Extended ALD Temperature Window (120–350 °C) vs. Narrower Ranges of Halide and Alkylamide Precursors
CpZr(NMe₂)₃ demonstrates a self-limited ALD growth window spanning 120 °C to 350 °C when paired with H₂O as the oxygen source, as confirmed by real-time quartz crystal microbalance monitoring [1]. This broad window significantly exceeds that of ZrCl₄, which requires source temperatures above 160 °C and exhibits declining growth rates above 300 °C due to precursor decomposition [2]. The extended window provides greater process flexibility for integration with thermally sensitive substrates or multi-material stacks.
120–350 °C
Source >160 °C; decline >300 °C
| Evidence Dimension | ALD Temperature Window (Self-Limited Growth Range) |
|---|---|
| Target Compound Data | 120–350 °C |
| Comparator Or Baseline | ZrCl₄: >160 °C source temperature required; growth rate declines above 300 °C |
| Quantified Difference | Minimum 40 °C wider lower bound and up to 50 °C higher upper bound |
| Conditions | CpZr(NMe₂)₃ + H₂O on Si substrates; ZrCl₄ + H₂O on Si substrates |
Why This Matters
A wider ALD window enables lower-temperature deposition on heat-sensitive substrates and higher-temperature processing for improved film crystallinity, directly expanding the usable process envelope.
- [1] Aarik J, Aarik L, Mändar H, et al. Influence of process parameters on atomic layer deposition of ZrO2 thin films from CpZr(NMe2)3 and H2O. Thin Solid Films. 2014;565:37-44. View Source
- [2] Kukli K, Ritala M, Leskelä M. Atomic layer deposition of zirconium dioxide from zirconium tetrachloride and water. Chem Mater. 2000;12(7):1914-1920. View Source
